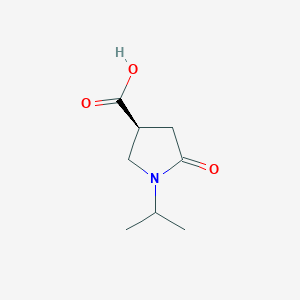

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid

Description

Properties

CAS No. |

428518-39-2 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(3S)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |

InChI Key |

YKWIPHFVESIOGN-LURJTMIESA-N |

Isomeric SMILES |

CC(C)N1C[C@H](CC1=O)C(=O)O |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization and Core Formation

The pyrrolidine ring is commonly constructed by cyclization of suitably functionalized amino acid derivatives or their precursors. One effective method involves:

- Starting from pent-2-ynoic acid or its derivatives.

- Reacting with optically active chiral auxiliaries such as camphorsultam derivatives to induce stereoselectivity.

- Cyclizing the resulting pent-2-enamide intermediate to form the pyrrolidine-3-carboxamide ring system.

This approach is supported by patent literature describing the preparation of pyrrolidine-3-carboxylic acid derivatives as intermediates for pharmaceutical compounds like Upadacitinib. The cyclization step is typically carried out under controlled temperatures (0°C to reflux) in solvents such as methanol, ethanol, or 1,4-dioxane, with reaction times exceeding one hour to ensure completion.

Introduction of the Isopropyl Group and Keto Functionality

The isopropyl substituent at the nitrogen is introduced either by:

- Alkylation of the pyrrolidine nitrogen with isopropyl halides or related reagents.

- Using isopropyl-containing starting materials or intermediates during the cyclization step.

The keto group at position 5 is generally formed by oxidation or by using precursors that already contain the ketone functionality. Functionalization methods include:

- Direct oxidation of the pyrrolidine ring.

- Employing 5-oxopyrrolidine-3-carboxylic acid derivatives as starting points for further modification.

Recent research has demonstrated the use of C(sp^3)–H activation techniques promoted by 8-aminoquinoline auxiliaries to selectively functionalize 5-oxopyrrolidine-3-carboxylic acid derivatives, optimizing reaction conditions such as solvent (anhydrous 1,4-dioxane), temperature (110 °C), and reagent equivalents to achieve yields around 67%.

Reaction Conditions and Optimization

A key study on C–H bond activation for 5-oxopyrrolidine-3-carboxylic acid derivatives found the following optimal conditions:

| Parameter | Condition | Effect on Yield/Conversion |

|---|---|---|

| Aryl iodide equivalents | 3 equivalents | Best conversion |

| Additive | 0.2 equivalents of (BnO)2PO2H | Improved reaction efficiency |

| Solvent | Anhydrous 1,4-dioxane | Optimal solvent for activation |

| Temperature | 110 °C | Highest conversion after 21 h |

| Concentration | 0.2 M | Better than 0.9 M |

Lowering temperature to 80 °C or increasing concentration to 0.9 M reduced conversion efficiency.

Esterification and Further Functionalization

Esterification of the carboxylic acid group is often performed to facilitate purification or subsequent reactions. For example, methyl or isopropyl esters can be prepared by refluxing the acid in the corresponding alcohol (methanol or isopropanol) with acid catalysts such as sulfuric acid. Yields for such esterifications typically range from 66% to 90%, depending on conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The use of chiral auxiliaries such as camphorsultam is critical for obtaining the (3S) stereochemistry with high enantiomeric excess.

- Solvent choice and reaction temperature significantly influence the yield and selectivity of C–H activation steps.

- Esterification under acidic conditions is a reliable method to obtain esters of the acid for further synthetic applications.

- The compound serves as an important intermediate in pharmaceutical synthesis, notably in the preparation of Upadacitinib and related bioactive molecules.

Scientific Research Applications

(S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-Isopropyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of an enzyme, leading to changes in its activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The N-1 substituent and stereochemistry significantly influence melting points, solubility, and synthetic yields. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Melting Points : Bulky or aromatic N-1 substituents (e.g., benzoxazolinyl in compound 26) correlate with higher melting points (204–206°C) compared to alkylated derivatives .

- Synthetic Yields: Electron-rich aryl substituents (e.g., 4-(phenylamino)phenyl in compound 36) achieve higher yields (87%) due to favorable cyclization kinetics .

- Solubility : Carboxylic acid derivatives with polar substituents (e.g., trimethoxyphenyl) exhibit improved aqueous solubility, critical for bioavailability .

Key Insights:

- Antioxidant Activity: Compound 36’s phenylamino group enhances electron donation, stabilizing free radicals .

- Anticancer Potential: The trimethoxyphenyl moiety in compound 2 mimics colchicine-site binders, disrupting microtubule dynamics .

Stereochemical Considerations

Chiral analogs, such as (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS: 173340-19-7), demonstrate the importance of stereochemistry in drug design. The (3S,1R) configuration in this derivative may improve target specificity compared to racemic mixtures .

Biological Activity

(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, a member of the 5-oxopyrrolidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its inhibitory effects on various enzymes and its antimicrobial properties against drug-resistant pathogens. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₁₃NO₃, with a structural representation as follows:

The synthesis of this compound typically involves the Castagnoli–Cushman reaction combined with directed C(sp³)–H functionalization. This method allows for the introduction of various substituents at different positions on the pyrrolidine ring, enhancing the compound's biological activity .

Enzyme Inhibition

Recent studies have highlighted the ability of this compound derivatives to inhibit the BACE-1 enzyme, which is crucial in the development of Alzheimer's disease. The compound exhibits sub-micromolar activity against BACE-1 due to interactions at the S2′ subsite of the enzyme, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-dependent antimicrobial activity indicates that modifications to the core structure can enhance efficacy against multidrug-resistant strains .

Study 1: Antimicrobial Activity

A study conducted on derivatives of 5-oxopyrrolidine revealed significant antimicrobial properties against Acinetobacter baumannii and Clostridioides difficile. The screening was performed using broth microdilution techniques, adhering to Clinical Laboratory Standards Institute recommendations. The results indicated that specific derivatives exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as novel antimicrobial agents .

Study 2: Anticancer Activity

The anticancer properties of this compound were evaluated using A549 human lung adenocarcinoma cells. Compounds were tested for cytotoxicity using MTT assays, showing that some derivatives had comparable or superior effects to cisplatin, a standard chemotherapeutic agent. This suggests that these compounds could be developed further for cancer treatment applications .

Data Summary

Q & A

Q. What are the established synthetic routes for (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, and how do reaction conditions impact yield and purity?

A common method involves starting from chiral precursors like N-Boc-L-homophenylalanine, followed by cyclization and deprotection steps. Reaction conditions (e.g., solvent choice, catalysts, temperature) critically influence stereochemical outcomes. For example, ethanol as a solvent in cyclization steps may yield 77% product with high purity, as observed in analogous pyrrolidine-3-carboxylic acid derivatives . Optimization of protecting groups (e.g., benzyl esters) and catalysts (e.g., palladium for hydrogenation) can enhance enantiomeric excess (>97%) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and functional groups. For instance, H NMR in d6-DMSO at 300 MHz resolves pyrrolidine ring protons (e.g., δ 2.74 ppm for specific ring protons) .

- Mass Spectrometry (MS) : High-resolution MS (e.g., [M+H]+ = 233.27) confirms molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1705 cm (C=O stretching) and ~3436 cm (OH stretching) validate carbonyl and carboxylic acid groups .

- Chiral HPLC : Critical for assessing enantiomeric purity, especially given the (3S) configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between synthetic batches?

Discrepancies may arise from incomplete epimerization or solvent-induced conformational changes. Cross-validation using X-ray crystallography (as applied to related proline derivatives ) and vibrational circular dichroism (VCD) can resolve ambiguities. For example, crystallographic data for (2S,3R,4R,5R)-pyrrolidine derivatives provide reference metrics for bond angles and torsion angles .

Q. What strategies are effective for optimizing the compound’s stability in biological assays?

- pH Adjustment : The carboxylic acid group may require buffering near physiological pH (7.4) to prevent degradation.

- Prodrug Design : Esterification (e.g., ethyl ester prodrugs) improves membrane permeability, as seen in pyrrolidine-3-carboxylic acid ethyl ester hydrochloride derivatives .

- Lyophilization : Freeze-drying in inert atmospheres preserves stability for long-term storage .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

The compound’s pyrrolidine-5-one moiety mimics transition states in enzymatic reactions, making it a potential inhibitor of cysteine proteases or chemokine receptors. For example, structurally similar derivatives (e.g., ZINC C69779089) act as ligands for chemokine-G protein-coupled receptors, validated via molecular docking and competitive binding assays . In antimalarial research, its carboxamide derivatives disrupt parasite proteolysis by targeting falcipain-2 .

Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) reduce racemization during hydrogenation .

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progression and detects intermediates that may compromise stereochemistry .

- Crystallization Control : Seeding with pure enantiomeric crystals ensures consistent solid-state packing, minimizing amorphous byproducts .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Molecular Dynamics (MD) Simulations : Test ligand-receptor binding under physiological conditions (e.g., solvation effects, pH).

- Free Energy Perturbation (FEP) : Quantifies binding affinity differences caused by minor stereochemical variations .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile computational models with empirical binding constants .

Q. What purification techniques are optimal for isolating high-purity (3S)-enantiomers?

- Flash Chromatography : Silica gel columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve baseline separation .

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield crystals with >99% enantiomeric excess, as demonstrated for related pyrrolidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.